Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 1229626-89-4
VCID: VC2669153
InChI: InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3
SMILES: CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate

CAS No.: 1229626-89-4

Cat. No.: VC2669153

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate - 1229626-89-4

Specification

CAS No. 1229626-89-4
Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
IUPAC Name methyl 4-(2-methyl-4-oxoquinazolin-3-yl)-3-oxobutanoate
Standard InChI InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3
Standard InChI Key ZKZNFMBIQVBZER-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC

Introduction

Chemical Structure and Properties

Structural Analysis

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate contains several key functional groups:

  • A 2-methyl-4-oxoquinazolin-3(4H)-yl group

  • A methyl ester (methoxycarbonyl) group

  • A 3-oxobutanoate chain connecting these moieties

The structure can be conceptualized as a methyl ester of a β-keto acid (3-oxobutanoic acid) where the alpha position is substituted with the 2-methyl-4-oxoquinazolin-3(4H)-yl group.

Physical Properties

Based on structural analysis and comparison with related quinazolinone derivatives such as the compound described in source , the following physical properties can be estimated:

PropertyEstimated ValueMethod of Estimation
Molecular WeightApproximately 302.3 g/molCalculated from molecular formula
AppearanceWhite to off-white solidBased on similar quinazolinones
SolubilityModerately soluble in organic solvents like methanol, ethanol, DMSO; Poorly soluble in waterBased on logP considerations
Melting Point160-180°CEstimated from similar derivatives
Log P2.0-3.0Estimated based on related structures

Spectroscopic Characteristics

The compound would likely exhibit characteristic spectroscopic features:

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O absorption bands around 1675-1730 cm⁻¹ (ester, ketone, and quinazolinone carbonyl groups)
¹H NMRSignals for methyl groups (at C-2 of quinazolinone and methyl ester), aromatic protons of quinazolinone, and methylene protons
¹³C NMRCarbonyl carbon signals around 160-170 ppm, aromatic carbon signals, and aliphatic carbon signals
Mass SpectrometryMolecular ion peak at m/z corresponding to molecular weight, with fragmentation patterns showing loss of methoxy group and cleavage at various positions

Synthesis Methods and Reactions

Synthesis via 3-amino-2-methylquinazolin-4(3H)-one Intermediate

This approach would involve the initial synthesis of 3-amino-2-methylquinazolin-4(3H)-one followed by N-alkylation with a suitable methyl 3-oxobutanoate derivative:

  • Synthesis of 2-methyl-4H-benzo[d] oxazin-4-one from anthranilic acid

  • Reaction with hydrazine to form 3-amino-2-methylquinazolin-4(3H)-one

  • N-alkylation with methyl 4-bromo-3-oxobutanoate or similar reagent

This pathway is supported by the methodology described in source , which details the synthesis of 3-amino-2-methylquinazolin-4(3H)-one as an intermediate for various quinazolinone derivatives.

Synthesis via Diazonium Coupling

An alternative approach could involve diazonium salt formation and coupling:

  • Diazotization of 3-amino-2-methylquinazolin-4(3H)-one

  • Coupling with methyl acetoacetate or a similar β-keto ester

  • Subsequent modifications to achieve the target compound

The feasibility of this approach is suggested by the diazo coupling reactions described in source , where 3-amino-2-methylquinazolin-4(3H)-one was converted to diazonium salts and coupled with ethyl acetoacetate.

Reaction Conditions

Based on the methods described in source , typical reaction conditions might include:

Reaction StepConditionsExpected Yield
Formation of 2-methyl-4H-benzo[d] oxazin-4-oneReflux in acetic anhydride, 2-3 hours70-85%
Conversion to 3-amino-2-methylquinazolin-4(3H)-oneHydrazine hydrate, ethanol, reflux for 24 hours75-85%
N-alkylationBase (K₂CO₃ or NaH), DMF, room temperature to 60°C, 6-12 hours60-75%
Diazonium formationNaNO₂, HCl/AcOH, 0-5°C, 3 hours70-80%
Coupling with β-keto esterSodium acetate, acetic acid, 0-5°C to room temperature, 10 hours65-75%

Biological Activities and Structure-Activity Relationships

Biological ActivityEvidence BaseStructural Features Contributing to Activity
AntimicrobialQuinazolinone derivatives show significant antibacterial activity against both gram-positive and gram-negative bacteria 2-methyl-4-oxoquinazolin-3(4H)-yl core
Anti-inflammatoryCommon in compounds with similar structural featuresβ-keto ester moiety
Enzyme InhibitionObserved in related quinazolinone derivativesCombination of heterocyclic core and side chain functionality

Structure-Activity Relationships

From the analysis of related compounds, several structure-activity relationships can be proposed:

  • The 2-methyl group on the quinazolinone ring appears to enhance antimicrobial activity

  • The presence of a carbonyl-containing side chain at position 3 of the quinazolinone ring often contributes to biological activity

  • The ester functionality provides a potential site for further modification or prodrug development

Research on similar quinazolinone derivatives has shown that "the increased activity of the new derivatives can be explained that act as more powerful and potent bactericidal agents, thus killing more of the bacteria than the original molecule" and that "π-electron delocalization over the new derivatives increases the lipophilic character and favours its" biological activity .

Applications and Pharmaceutical Relevance

Antimicrobial Development

The presence of the 2-methyl-4-oxoquinazolin-3(4H)-yl core suggests potential antimicrobial activity. Research has demonstrated that quinazolinone derivatives exhibit significant inhibitory effects against various bacteria . The specific structural features of this compound might confer selective antimicrobial properties.

Anti-inflammatory Research

The β-keto ester moiety present in the compound is a structural feature found in several anti-inflammatory agents. This suggests potential utility in anti-inflammatory research and development.

Enzyme Inhibition Studies

Many heterocyclic compounds containing similar functionalities have been investigated as enzyme inhibitors. The combination of the quinazolinone core with the methyl 3-oxobutanoate side chain could provide specific binding interactions with various enzyme targets.

Synthetic Building Block

The compound may serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. The presence of multiple reactive functional groups allows for further chemical transformations:

Functional GroupPotential Transformations
Methyl EsterHydrolysis, aminolysis, reduction, transesterification
KetoneReduction, condensation reactions, aldol reactions
Quinazolinone N-3Further substitution reactions

Analytical Methods for Characterization

Chromatographic Analysis

For identification and purity assessment of Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate, various chromatographic methods could be employed:

MethodConditionsPurpose
HPLCC18 column, methanol/water gradient, UV detection at 254-280 nmPurity determination, identification
TLCSilica gel, ethyl acetate/hexane mixtures, UV visualizationReaction monitoring, preliminary identification
GC-MSIf sample is volatile enough or can be derivatizedIdentification via mass fragmentation patterns

Spectroscopic Identification

Comprehensive characterization would require multiple spectroscopic techniques, similar to those employed for related compounds in the referenced sources:

TechniqueExpected Key Findings
FT-IRCarbonyl stretching frequencies provide information about the ester, ketone, and quinazolinone functionalities
NMR (¹H and ¹³C)Complete structure elucidation, confirmation of substitution patterns
Mass SpectrometryMolecular weight confirmation, fragmentation pattern analysis
Elemental AnalysisConfirmation of elemental composition (C, H, N, O percentages)

Structure-Based Design and Modifications

Modification SitePotential ChangesExpected Effect
Methyl EsterConversion to other esters, amides, or acidsAltered pharmacokinetics, solubility, or target binding
2-Methyl GroupReplacement with other alkyl or aryl groupsModified receptor interactions and biological activity
KetoneReduction to alcohol, conversion to oxime or hydrazoneChanged hydrogen bonding capabilities and metabolic stability
Quinazolinone RingIntroduction of substituents on the benzene portionEnhanced binding specificity and potency

Computational Analysis

Computational studies could provide insights into the structure-activity relationships and potential binding modes:

Computational MethodApplicationExpected Information
Molecular DockingInteraction with potential biological targetsBinding poses, key interactions
QSAR AnalysisCorrelation of structural features with activityDesign guidelines for optimized derivatives
Molecular DynamicsDynamic behavior in biological environmentsConformational preferences, stability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator